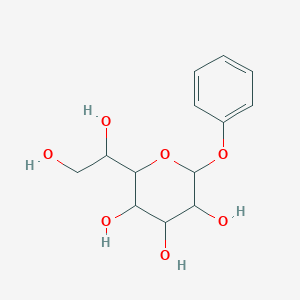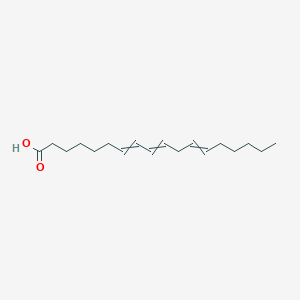
1-o-Acetyl-6-deoxyhexopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-o-Acetyl-6-deoxyhexopyranose is a chemical compound with the molecular formula C8H14O5 It is a derivative of hexopyranose, where the hydroxyl group at the first position is acetylated, and the hydroxyl group at the sixth position is replaced by a hydrogen atom, making it a deoxy sugar
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-o-Acetyl-6-deoxyhexopyranose typically involves the acetylation of 6-deoxyhexopyranose. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 1-o-Acetyl-6-deoxyhexopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acetyl group back to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 6-deoxyhexopyranose.
Substitution: Formation of various substituted hexopyranose derivatives.
Aplicaciones Científicas De Investigación
1-o-Acetyl-6-deoxyhexopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of carbohydrate metabolism and enzymatic processes involving deoxy sugars.
Mecanismo De Acción
The mechanism of action of 1-o-Acetyl-6-deoxyhexopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl group can be hydrolyzed by esterases, releasing the active deoxyhexopyranose moiety, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and alter metabolic fluxes .
Comparación Con Compuestos Similares
1,2,3-Tri-o-Acetyl-6-deoxyhexopyranose: Similar structure but with additional acetyl groups at positions 2 and 3.
6-Deoxyhexopyranose: Lacks the acetyl group at position 1.
1,2,3,4-Tetra-o-Acetyl-α-L-fucopyranose: Contains acetyl groups at positions 1, 2, 3, and 4, and is derived from fucose.
Uniqueness: 1-o-Acetyl-6-deoxyhexopyranose is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group at position 1 enhances its reactivity and potential for further chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propiedades
Número CAS |
6340-53-0 |
|---|---|
Fórmula molecular |
C8H14O6 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
(3,4,5-trihydroxy-6-methyloxan-2-yl) acetate |
InChI |
InChI=1S/C8H14O6/c1-3-5(10)6(11)7(12)8(13-3)14-4(2)9/h3,5-8,10-12H,1-2H3 |
Clave InChI |
VNWLUVCBYSFSIM-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC(=O)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


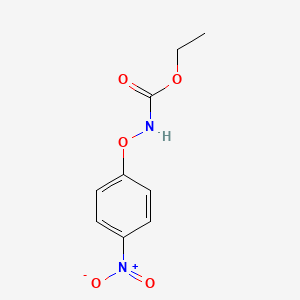


![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)


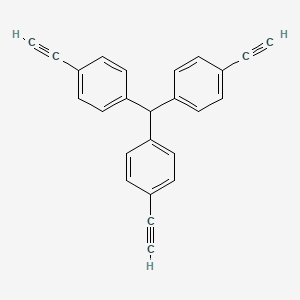
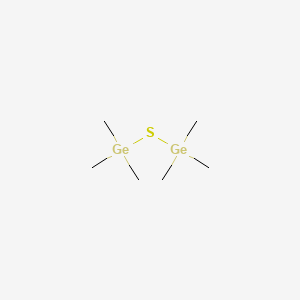

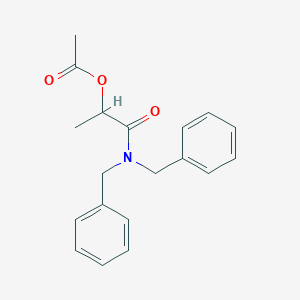
![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
